Positional Isomer Differentiation: 3-Carboxylic Acid vs. 4-Carboxylic Acid Regioisomer for Coordination Chemistry
The target compound, 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (CAS 1006484-24-7), is the 3-carboxylic acid regioisomer. The corresponding 4-carboxylic acid regioisomer, 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid (CAS 1052624-90-4), is a distinct chemical entity with an independent CAS registry number and MDL identifier (MFCD09701611) compared to the target compound (MFCD06805777) . The positional variation places the carboxylic acid at C3 versus C4 of the pyrazole ring, which is anticipated to alter the N1–carboxylate coordination geometry in metal complexes .
| Evidence Dimension | Pyrazole ring carboxylic acid substitution position |
|---|---|
| Target Compound Data | C3-position carboxylic acid; MDL MFCD06805777; CAS 1006484-24-7 |
| Comparator Or Baseline | 1-(2-Carboxyethyl)-1H-pyrazole-4-carboxylic acid: C4-position carboxylic acid; MDL MFCD09701611; CAS 1052624-90-4 |
| Quantified Difference | Regioisomeric differentiation (3-carboxy vs. 4-carboxy); independent CAS and MDL registry numbers |
| Conditions | Structural and registry database comparison |
Why This Matters
Regioisomeric identity determines ligand geometry and coordination behavior; procurement of the incorrect isomer can lead to failed MOF synthesis or altered biological activity.
